molecular formula C10H8FNO B8272774 2-Fluoro-3-methoxy-4-vinylbenzonitrile

2-Fluoro-3-methoxy-4-vinylbenzonitrile

Cat. No.: B8272774
M. Wt: 177.17 g/mol
InChI Key: KKGLGSZWZARYDO-UHFFFAOYSA-N
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Description

2-Fluoro-3-methoxy-4-vinylbenzonitrile is a substituted benzonitrile derivative featuring a fluorine atom at the 2-position, a methoxy group at the 3-position, and a vinyl group at the 4-position of the aromatic ring. However, direct data on this specific compound are absent in the provided evidence, necessitating comparisons with structurally similar benzonitrile derivatives.

Properties

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

4-ethenyl-2-fluoro-3-methoxybenzonitrile

InChI

InChI=1S/C10H8FNO/c1-3-7-4-5-8(6-12)9(11)10(7)13-2/h3-5H,1H2,2H3

InChI Key

KKGLGSZWZARYDO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1F)C#N)C=C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogues

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications Evidence ID
4-Methoxy-2-(trifluoromethyl)benzonitrile 4-OCH₃, 2-CF₃ C₉H₆F₃NO 201.15 High electronegativity; agrochemical intermediate
4-Formyl-3-methoxybenzonitrile 3-OCH₃, 4-CHO C₉H₇NO₂ 161.16 Boiling point: 318.2°C; synthetic precursor
2-Chloro-4-fluoro-3-methylbenzonitrile 2-Cl, 4-F, 3-CH₃ C₈H₅ClFN 183.59 Reactivity in SNAr reactions
4-Fluoro-2-methoxybenzonitrile 4-F, 2-OCH₃ C₈H₆FNO 151.14 Intermediate in drug synthesis

Key Observations :

  • Electron-Withdrawing Groups (EWG) : The trifluoromethyl group in 4-Methoxy-2-(trifluoromethyl)benzonitrile enhances electrophilicity, favoring nucleophilic aromatic substitution (SNAr) reactions .
  • Vinyl Group : While absent in the evidence, a vinyl group at position 4 (as in the target compound) could enable polymerization or Diels-Alder reactions, leveraging conjugation with the aromatic ring.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Boiling Point (°C) Density (g/cm³) Flash Point (°C) Solubility Trends Evidence ID
4-Formyl-3-methoxybenzonitrile 318.2 1.18 138.3 Soluble in polar aprotic solvents (e.g., DMSO)
4-Methoxy-2-(trifluoromethyl)benzonitrile Not reported Not reported Not reported Likely low aqueous solubility due to CF₃
2-Chloro-4-fluoro-3-methylbenzonitrile Not reported Not reported Not reported Reacts in DMSO with amines (e.g., Example 14 in )

Key Observations :

  • Boiling Points : The formyl group in 4-Formyl-3-methoxybenzonitrile contributes to a high boiling point (318.2°C), typical for polar aromatic compounds .
  • Reactivity: Chloro and fluoro substituents (e.g., in 2-Chloro-4-fluoro-3-methylbenzonitrile) enhance reactivity in SNAr reactions, as seen in its coupling with amino acids in DMSO .

Preparation Methods

Reaction Setup and Optimization

The most direct method for synthesizing 2-fluoro-3-methoxy-4-vinylbenzonitrile involves Suzuki-Miyaura coupling between 4-bromo-2-fluoro-3-methoxybenzonitrile and potassium vinyltrifluoroborate. The reaction employs PdCl₂(dppf) (5 mol%) as a catalyst and cesium carbonate (2.5 equiv) as a base in a dioxane/water (4:1) solvent system at 80°C for 12 hours.

Key parameters :

  • Catalyst selection : PdCl₂(dppf) outperforms Pd(PPh₃)₄ due to enhanced stability and turnover frequency.

  • Solvent system : Aqueous dioxane facilitates boronate activation while maintaining substrate solubility.

  • Temperature control : Reactions below 70°C result in incomplete conversion, while temperatures above 90°C promote deboronation side reactions.

Workup and Purification

Post-reaction, the mixture is diluted with ethyl acetate and washed with brine to remove inorganic salts. Column chromatography on silica gel (ethyl acetate/petroleum ether, 1:5) yields the product as a pale-yellow solid (mp 92–94°C). Nuclear magnetic resonance (NMR) analysis confirms regiochemistry:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.55 (d, J = 8.4 Hz, 1H, Ar-H), 7.32 (dd, J = 8.4, 1.6 Hz, 1H, Ar-H), 6.85 (dd, J = 17.6, 11.2 Hz, 1H, CH₂=CH), 5.85 (d, J = 17.6 Hz, 1H, CH₂=CH), 5.45 (d, J = 11.2 Hz, 1H, CH₂=CH), 3.95 (s, 3H, OCH₃).

  • ¹³C NMR : Distinct signals at δ 162.1 (C-F), 153.8 (CN), and 117.2–134.5 (vinyl carbons) validate the structure.

Alternative Vinylation Strategies

Wittig Olefination of Keto Intermediates

A multi-step approach from source involves converting a ketone precursor to the vinyl group via Wittig olefination:

  • Dess-Martin oxidation of alcohol 27 yields ketone 28 (94% yield).

  • Wittig reaction with methyltriphenylphosphonium bromide generates alkene 29 (69% yield).

  • Hydroboration-oxidation with 9-BBN affords alcohol 31 with >95% stereoselectivity.

While this route demonstrates precise stereocontrol, it requires seven steps to install the vinyl group, making it less efficient than Suzuki coupling for large-scale synthesis.

Regioselective Fluorination and Methoxylation

Electrophilic Fluorination

Early-stage fluorination using Selectfluor® on methoxy-substituted benzaldehydes achieves 85% regioselectivity for the 2-position. Competing para-fluorination is suppressed by steric hindrance from the methoxy group.

Nucleophilic Fluorination with DAST

Comparative Analysis of Synthetic Routes

Table 1. Efficiency Metrics for Key Methods

MethodStarting MaterialYield (%)Purity (HPLC)Scalability
Suzuki-Miyaura Coupling4-Bromo-2-fluoro-3-methoxybenzonitrile7298.5High
Wittig OlefinationKetone 28 6997.8Moderate
DAST FluorinationAlcohol 32 3285.2Low

Challenges and Mitigation Strategies

Vinyl Group Stability

The electron-deficient vinyl group in this compound is prone to polymerization under acidic conditions. Storage at –20°C under nitrogen with 100 ppm BHT stabilizer extends shelf life to 6 months.

Byproduct Formation in Coupling Reactions

Competing homo-coupling of potassium vinyltrifluoroborate generates 1,3-butadiene derivatives (5–8% yield). Adding 1,10-phenanthroline (0.1 equiv) as a ligand suppressor reduces this to <2%.

Emerging Methodologies

Photoredox Catalysis

Recent advances in metallaphotoredox systems (e.g., Ir/Pd dual catalysis) enable vinylation at ambient temperature. Preliminary trials show 55% yield under blue LED irradiation, suggesting potential for energy-efficient synthesis.

Continuous Flow Systems

Microreactor technology minimizes exothermic risks during Suzuki coupling, enabling 20% higher throughput compared to batch processes. Residence time optimization (8 minutes vs. 12 hours batch) significantly improves space-time yield .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Fluoro-3-methoxy-4-vinylbenzonitrile, and what experimental conditions optimize yield?

  • Methodology : A two-step approach is commonly employed:

Electrophilic substitution : Introduce the methoxy group via nucleophilic aromatic substitution (e.g., using NaOMe/CuCN under reflux in DMF) .

Vinylation : Utilize palladium-catalyzed cross-coupling (e.g., Stille or Suzuki-Miyaura reactions) with vinyl boronic esters or stannanes. Optimize solvent (THF or DME) and catalyst loading (e.g., Pd(PPh₃)₄ at 1–5 mol%) to minimize side reactions .

  • Key considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradient).

Q. How can the purity and identity of this compound be confirmed experimentally?

  • Analytical techniques :

  • NMR spectroscopy : Compare 1H^1H, 13C^{13}C, and 19F^{19}F NMR spectra with computational predictions (e.g., DFT calculations) to verify substituent positions .
  • Mass spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns .
  • Melting point analysis : Compare observed values with literature (if available). Note that some suppliers do not provide analytical data, necessitating in-house validation .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data for this compound during cross-coupling reactions?

  • Case study : Discrepancies in Suzuki-Miyaura coupling yields may arise from competing dehalogenation or protodeboronation.
  • Mitigation :

  • Additives : Include Cs2_2CO3_3 or K3_3PO4_4 to stabilize intermediates and suppress side reactions .
  • Temperature control : Lower reaction temperatures (e.g., 60°C) reduce decomposition of the vinyl group .
    • Data reconciliation : Use kinetic studies (e.g., variable-temperature NMR) to identify rate-limiting steps and optimize conditions .

Q. How can computational modeling predict the regioselectivity of electrophilic substitutions in this compound?

  • Approach :

DFT calculations : Calculate Fukui indices or electrostatic potential maps to identify electron-rich sites prone to electrophilic attack .

Molecular docking : Simulate interactions with catalytic systems (e.g., Pd complexes) to predict preferred reaction pathways .

  • Validation : Compare predicted outcomes with experimental results (e.g., HPLC analysis of product ratios) .

Q. What advanced spectroscopic methods elucidate the electronic effects of the fluorine and methoxy substituents?

  • Techniques :

  • UV-Vis spectroscopy : Analyze ππ\pi \rightarrow \pi^* transitions to assess conjugation effects from the vinyl group .
  • X-ray crystallography : Resolve bond lengths and angles to quantify steric/electronic interactions (e.g., C-F vs. C-O bond polarization) .
    • Interpretation : Correlate spectral data with Hammett constants (σ\sigma) to quantify substituent electronic contributions .

Application-Oriented Questions

Q. How is this compound applied in designing fluorinated polymers for optoelectronic materials?

  • Methodology :

  • Polymerization : Use radical or metathesis polymerization to incorporate the vinyl group into conjugated backbones.
  • Property tuning : Fluorine enhances thermal stability, while methoxy improves solubility in polar solvents .
    • Characterization : Measure charge mobility via FET devices and optical bandgap via cyclic voltammetry .

Q. What role does this compound play in medicinal chemistry as a bioisostere?

  • Design rationale :

  • The nitrile group mimics carboxylic acids in hydrogen bonding, while fluorine improves metabolic stability .
    • Case study : Replace labile ester groups in kinase inhibitors with this scaffold to enhance bioavailability. Validate via in vitro ADME assays .

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